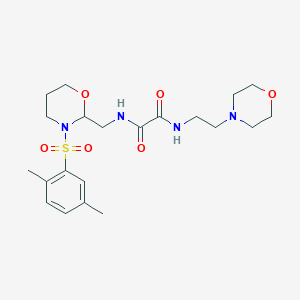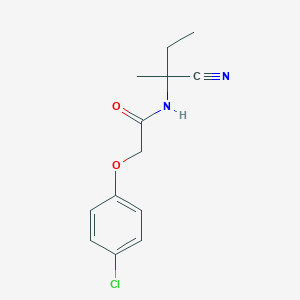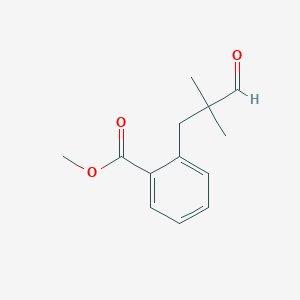![molecular formula C19H22N4O3S2 B2978750 2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251645-09-6](/img/structure/B2978750.png)
2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Synthons Formation
1,2,4-Triazolo[1,5-a]pyridines, including derivatives similar to the compound , have been studied for their unique electronic and intermolecular interactional characteristics. These properties influence their crystal structures by forming diverse supramolecular synthons, which are crucial for pharmaceutical development and application in crystal engineering (Yingying Chai et al., 2019).
Complex Formation and Decomposition Studies
Research has explored the interaction of similar triazolopyridines with metal ions, such as Cu(2+), through potentiometric and kinetic studies. These studies provide insights into the coordination modes of various complexes formed and the movement of metal ions within receptors, valuable for understanding molecular interactions in pharmaceutical applications (Carmen E. Castillo et al., 2013).
Antimicrobial Agent Development
Synthesis of new heterocycles incorporating thiophene and triazolopyridine moieties, closely related to the compound of interest, has shown potent antimicrobial activities. These derivatives are valuable in the development of new antimicrobial agents, offering alternatives in the treatment of infections (Y. Mabkhot et al., 2016).
Structural and Spectral Analysis
Studies involving the structural, spectroscopic, and electronic properties of triazole derivatives, akin to the compound , contribute to the understanding of their physicochemical characteristics. This knowledge is crucial in optimizing these compounds for various scientific applications, including drug development (C. Alaşalvar et al., 2021).
Catalyst Development for Enantioselective Reactions
Research on pyridine derivatives has led to the development of efficient and flexible catalysts for enantioselective reactions. These findings are significant in the field of synthetic chemistry, where controlling the enantiomeric outcome of reactions is essential (G. Desimoni et al., 2005).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-14-3-4-15(2)16(11-14)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECDBTLKLLSNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)


![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)
